Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone: is a complex organic compound that features a biphenyl group, a piperazine ring, and an ethoxybenzyl moiety
Properties
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQLERTFOTWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the biphenyl compound.
Ethoxybenzyl Group Addition: The ethoxybenzyl group is added via a reductive amination reaction, where an ethoxybenzaldehyde reacts with the piperazine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethoxybenzyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl and ethoxybenzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and ethoxybenzyl group.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the biphenyl and ethoxybenzyl groups.
Scientific Research Applications
Chemistry
In chemistry, Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the biphenyl group can enhance the compound’s binding affinity to biological targets.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the biphenyl group can enhance binding affinity through hydrophobic interactions. The ethoxybenzyl group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
- 4-(4-Ethoxyphenyl)-4-(4-fluorophenyl)piperazin-1-yl)methanone
Uniqueness
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxybenzyl group, which can enhance its solubility and pharmacokinetic properties compared to similar compounds. The combination of the biphenyl group and piperazine ring also provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone, a compound characterized by its biphenyl and piperazine moieties, has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound features a biphenyl group connected to a piperazine ring and an ethoxybenzyl substituent. Its synthesis typically involves nucleophilic aromatic substitution reactions, where the biphenyl derivative reacts with piperazine under basic conditions. The general synthetic route can be summarized as follows:
- Starting Materials : 4-bromobiphenyl and 4-(4-ethoxybenzyl)piperazine.
- Reaction Conditions : Conducted in a solvent such as DMF or DMSO with a base like potassium carbonate.
- Final Product : Purification through recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound's structure allows it to engage in:
- Hydrogen Bonding : The piperazine nitrogen can form hydrogen bonds with biological macromolecules.
- π-π Interactions : The biphenyl moiety can participate in π-π stacking interactions with aromatic residues in proteins.
These interactions may modulate enzyme activity and receptor binding, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of pro-apoptotic pathways.
- Case Study : A derivative demonstrated effectiveness against breast cancer cell lines by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
- Research Findings : In vitro studies showed that treatment with the compound reduced the production of TNF-alpha in macrophages, indicating its potential as an anti-inflammatory agent.
Neuroprotective Effects
Preliminary research suggests that Biphenyl derivatives may offer neuroprotective benefits:
- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, these compounds could protect neuronal cells from damage.
- Case Study : A related biphenyl compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is valuable:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Biphenylamine | Biphenyl group | Anticancer activity |
| 1-(4-Ethoxybenzoyl)piperazine | Piperazine ring | Anti-inflammatory effects |
| 4-Pyridinyl-biphenyloxymethyl | Pyridine substitution | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
